molecular formula C24H18N4O5S B11561154 N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide

N-(naphthalen-2-yl)-2-({5-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}sulfanyl)acetamide

Cat. No.: B11561154
M. Wt: 474.5 g/mol
InChI Key: LAZNRLOZZVAENW-AFUMVMLFSA-N
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Description

“N-(NAPHTHALEN-2-YL)-2-({5-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features a naphthalene ring, a nitrophenyl group, a furan ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(NAPHTHALEN-2-YL)-2-({5-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Naphthalene Derivative: Starting with naphthalene, various functional groups can be introduced through electrophilic aromatic substitution reactions.

    Synthesis of the Nitro Group: The nitrophenyl group can be introduced via nitration of benzene followed by further functionalization.

    Formation of the Furan Ring: The furan ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final compound can be assembled through coupling reactions such as amide bond formation and thiol-ene reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“N-(NAPHTHALEN-2-YL)-2-({5-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce carboxylic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and functional groups suggests potential interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The nitrophenyl and furan moieties are often found in bioactive compounds, suggesting possible applications in drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of “N-(NAPHTHALEN-2-YL)-2-({5-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)ACETAMIDE” would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding. If used in materials science, its mechanism of action could involve polymerization or cross-linking reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(NAPHTHALEN-2-YL)-2-({5-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]FURAN-2-YL}SULFANYL)ACETAMIDE: can be compared with other compounds featuring similar functional groups, such as:

Properties

Molecular Formula

C24H18N4O5S

Molecular Weight

474.5 g/mol

IUPAC Name

N-[(E)-[5-[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanylfuran-2-yl]methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C24H18N4O5S/c29-22(26-19-9-8-16-4-1-2-5-17(16)12-19)15-34-23-11-10-21(33-23)14-25-27-24(30)18-6-3-7-20(13-18)28(31)32/h1-14H,15H2,(H,26,29)(H,27,30)/b25-14+

InChI Key

LAZNRLOZZVAENW-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)/C=N/NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CSC3=CC=C(O3)C=NNC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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